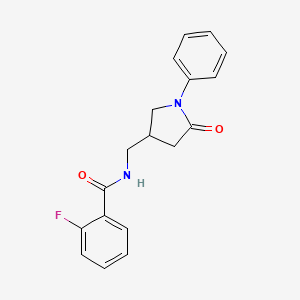

2-氟-N-((5-氧代-1-苯基吡咯烷-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

多巴胺拮抗活性

对 2-苯基吡咯的研究,类似于磺必利等取代苯甲酰胺的类似物,表明当满足某些结构标准时,这些化合物保持多巴胺拮抗活性。例如,发现磺必利的 2-苯基吡咯类似物在体外和体内都比母体化合物更有效。这表明在开发与多巴胺拮抗作用相关的副作用更少的新型抗精神病药中具有潜在应用 (I. van Wijngaarden 等,1987)。

组蛋白脱乙酰酶抑制

苯甲酰胺衍生物已被探索其抑制组蛋白脱乙酰酶 (HDAC) 的能力,其中 MS-27-275 等化合物显示出显着的抗肿瘤活性。这表明某些苯甲酰胺类似物在癌症治疗中通过 HDAC 抑制具有潜力,为治疗对传统抗肿瘤剂不敏感的癌症提供了一种新方法 (A. Saito 等,1999)。

血清素受体结合

旨在量化血清素 1A 受体密度的含氟苯甲酰胺类似物研究表明在诊断和了解阿尔茨海默病等神经退行性疾病的进展中具有应用。这些用于 PET 成像的化合物突出了苯甲酰胺中结构修饰对特定受体靶向的重要性 (V. Kepe 等,2006)。

药物化学中的邻氟化

在某些催化剂和促进剂的帮助下,苄胺的邻氟化是药物化学中的一项至关重要的反应,允许创建合成上有用的官能团。这个过程强调了氟原子在药物分子中的重要性,影响它们的性质和活性 (王喜胜等,2009)。

PARP 抑制用于癌症治疗

苯基取代的苯并咪唑甲酰胺聚 (ADP 核糖) 聚合酶 (PARP) 抑制剂 A-966492 等的开发证明了苯甲酰胺类似物在为癌症治疗创造有效抑制剂中的作用。此类化合物表现出高 PARP 酶效力和细胞效力,表明它们在治疗各种癌症中的潜力 (T. Penning 等,2010)。

作用机制

Target of Action

The primary target of 2-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration and energy production.

Mode of Action

The compound interacts with its target, the SDH enzyme, by forming hydrogen bonds and pi-pi interactions . This interaction inhibits the enzyme’s activity, preventing it from catalyzing the oxidation of succinate to fumarate, a critical step in the citric acid cycle .

Biochemical Pathways

By inhibiting the SDH enzyme, the compound disrupts the citric acid cycle and the electron transport chain, two essential biochemical pathways for energy production in cells . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source.

Result of Action

The inhibition of the SDH enzyme by 2-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide leads to a disruption in energy production within cells . This disruption can have various molecular and cellular effects, depending on the specific cell type and metabolic context. For example, in fungi, this disruption can inhibit growth and proliferation, making the compound a potential antifungal agent .

属性

IUPAC Name |

2-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c19-16-9-5-4-8-15(16)18(23)20-11-13-10-17(22)21(12-13)14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYHKYPZHYBPEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazol-5-amine](/img/structure/B2865844.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2865851.png)

![1-allyl-5-phenyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2865852.png)

![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2865856.png)

![Methyl 2-[[1-(methoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2865857.png)

![2-Benzylsulfanyl-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindine-3-carbonitrile](/img/structure/B2865862.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2865864.png)